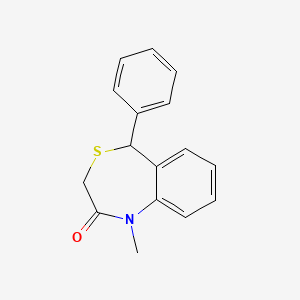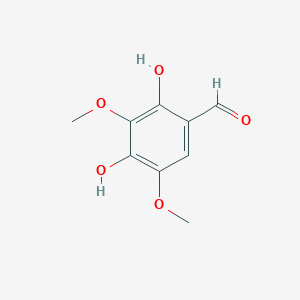
Benzaldehyde, 2,4-dihydroxy-3,5-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 2,4-dihydroxy-3,5-dimethoxy- is an organic compound with the molecular formula C9H10O5. It is a derivative of benzaldehyde, characterized by the presence of two hydroxyl groups and two methoxy groups on the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2,4-dihydroxy-3,5-dimethoxy- typically involves the hydroxylation and methoxylation of benzaldehyde derivatives. One common method includes the use of syringaldehyde as a starting material, which undergoes specific chemical reactions to introduce the hydroxyl and methoxy groups at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the protection and deprotection of functional groups, to ensure the selective introduction of hydroxyl and methoxy groups. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Benzaldehyde, 2,4-dihydroxy-3,5-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted benzaldehyde derivatives, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Benzaldehyde, 2,4-dihydroxy-3,5-dimethoxy- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies.
Medicine: Research has explored its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of Benzaldehyde, 2,4-dihydroxy-3,5-dimethoxy- involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its biological activity, enabling it to interact with enzymes and receptors. These interactions can lead to the modulation of oxidative stress, inhibition of microbial growth, and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Syringaldehyde: Benzaldehyde, 4-hydroxy-3,5-dimethoxy- is structurally similar but lacks one hydroxyl group.
Vanillin: Benzaldehyde, 4-hydroxy-3-methoxy- is another related compound with one hydroxyl and one methoxy group.
Protocatechuic Aldehyde: Benzaldehyde, 3,4-dihydroxy- is similar but has two hydroxyl groups without methoxy groups.
Uniqueness
Benzaldehyde, 2,4-dihydroxy-3,5-dimethoxy- is unique due to the specific arrangement of its hydroxyl and methoxy groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable for various applications .
Propriétés
Numéro CAS |
182427-46-9 |
|---|---|
Formule moléculaire |
C9H10O5 |
Poids moléculaire |
198.17 g/mol |
Nom IUPAC |
2,4-dihydroxy-3,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C9H10O5/c1-13-6-3-5(4-10)7(11)9(14-2)8(6)12/h3-4,11-12H,1-2H3 |
Clé InChI |
BZKIXGPNWZSBMV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C(=C1)C=O)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4-Diazido-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B14247097.png)
![3-(Nitromethylidene)tricyclo[2.2.1.0~2,6~]heptane](/img/structure/B14247104.png)
![1-[2-(Hydroxymethyl)phenyl]propan-1-one](/img/structure/B14247117.png)
![[3-(4-Chlorophenyl)-1,8-naphthyridin-2-yl]hydrazine](/img/structure/B14247123.png)
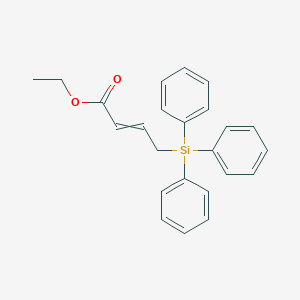
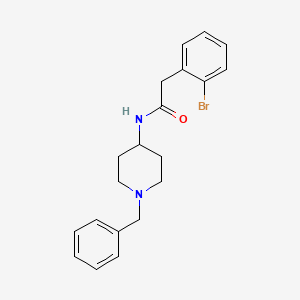
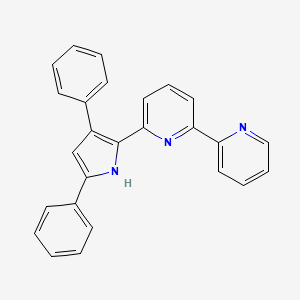
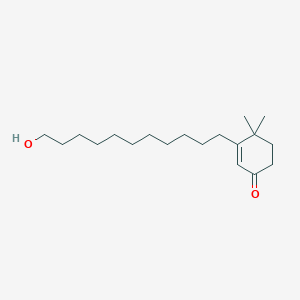

![(1R,2S,5S,6S)-2-amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14247162.png)
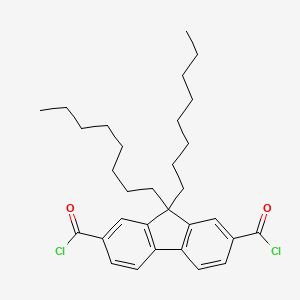
![[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diacetate](/img/structure/B14247183.png)
